N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine
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Overview
Description
N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group, dinitro substituents, and a furfurylamine moiety, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the reaction of the intermediate with furfurylamine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups at the trifluoromethyl position .
Scientific Research Applications
N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl and nitro groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)furfurylamine: Known for its unique combination of trifluoromethyl and nitro groups.
N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)aniline: Similar structure but lacks the furfurylamine moiety.
N-Ethyltetrahydro-N-(alpha,alpha,alpha-trifluoro-2,6-dinitro-p-tolyl)benzylamine: Contains a benzylamine group instead of furfurylamine.
Uniqueness
This compound stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties.
Properties
CAS No. |
34129-07-2 |
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Molecular Formula |
C14H16F3N3O5 |
Molecular Weight |
363.29 g/mol |
IUPAC Name |
N-ethyl-2,6-dinitro-N-(oxolan-2-ylmethyl)-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H16F3N3O5/c1-2-18(8-10-4-3-5-25-10)13-11(19(21)22)6-9(14(15,16)17)7-12(13)20(23)24/h6-7,10H,2-5,8H2,1H3 |
InChI Key |
MONYWWWQBHZMIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCO1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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